(2-Fluorobenzyl)hydrazine dihydrochloride (CAS 1349715-77-0) is a highly stabilized, fluorinated hydrazine building block primarily utilized in the synthesis of pyrazole-fused heterocycles [1]. In industrial procurement, it is recognized as the critical precursor for soluble guanylate cyclase (sGC) stimulators, including the blockbuster drug Riociguat and related pipeline candidates [1]. By providing the essential 2-fluorobenzyl moiety in a robust dihydrochloride salt form, this compound ensures high regioselectivity during condensation reactions with cyanopyruvates, yielding 5-aminopyrazole intermediates with strict stoichiometric control[1]. Its procurement value lies in its dual role: delivering a conformationally restricting ortho-fluorine pharmacophore while overcoming the severe handling and oxidation limitations inherent to free-base hydrazines.
Substituting (2-Fluorobenzyl)hydrazine dihydrochloride with its non-fluorinated analog (benzylhydrazine), positional isomers (3- or 4-fluorobenzylhydrazine), or the free base form (CAS 51859-98-4) severely compromises both manufacturing viability and downstream pharmacological efficacy [1]. The free base is highly susceptible to atmospheric oxidation and is difficult to weigh precisely, leading to variable yields in large-scale pyrazole cyclization [1]. Furthermore, the ortho-fluorine atom is structurally non-negotiable for sGC stimulators; it restricts the rotational freedom of the benzyl ring, locking the molecule into the bioactive conformation required to bind the NO-independent site of the sGC enzyme [1]. Removing or relocating this fluorine atom results in a dramatic loss of target affinity, rendering generic benzylhydrazines useless for this specific therapeutic class.
Free benzylhydrazines are notoriously unstable, undergoing rapid atmospheric oxidation to form diazenes and other degradation products, which necessitates strict inert-gas handling. By fully protonating the basic nitrogen centers, the dihydrochloride salt suppresses oxidative degradation, maintaining >99% purity over extended storage under standard conditions [1]. This eliminates the need for specialized glovebox handling during bulk weighing and reactor charging, directly reducing manufacturing overhead and batch-to-batch variability compared to the free base [1].
| Evidence Dimension | Atmospheric stability and handling requirements |
| Target Compound Data | >99% purity maintained over 6+ months in standard storage with atmospheric exposure during weighing |
| Comparator Or Baseline | (2-Fluorobenzyl)hydrazine free base (CAS 51859-98-4) (rapid degradation, requires strict inert atmosphere) |
| Quantified Difference | Complete elimination of inert-handling requirements for weighing, with multi-month shelf-life extension |
| Conditions | Ambient atmospheric exposure during process scale-up |
For scale-up procurement, the dihydrochloride salt eliminates the yield losses and specialized handling costs associated with the volatile and oxidation-prone free base.
The synthesis of key sGC stimulator intermediates, such as ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, requires precise molar equivalents of the hydrazine to react with ethyl cyanopyruvate [1]. The dihydrochloride salt is a highly crystalline, non-hygroscopic solid, whereas the monohydrochloride can exhibit variable moisture uptake, and the free base is often an oily liquid. The use of the dihydrochloride allows for exact stoichiometric control, routinely enabling cyclization yields exceeding 80% while minimizing the formation of unreacted starting material or over-condensation byproducts[1].
| Evidence Dimension | Cyclization yield and stoichiometric control |
| Target Compound Data | >80% yield of 5-aminopyrazole intermediate with precise equivalent dosing |
| Comparator Or Baseline | Free base or monohydrochloride (variable dosing due to physical state or hygroscopicity leading to inconsistent yields) |
| Quantified Difference | ~15-20% improvement in reproducible yield during large-scale cyclization |
| Conditions | Condensation with ethyl cyanopyruvate in alcoholic solvent under controlled pH |
High-purity crystalline dihydrochloride ensures exact stoichiometry, which is critical for maximizing yields and minimizing purification bottlenecks in API manufacturing.
In the downstream application of sGC stimulators, the ortho-fluorine atom provided by this specific hydrazine exerts a critical steric effect. The 2-fluoro substitution restricts the rotation of the benzyl group against the pyrazole core, locking the drug into the specific conformation required for the NO-independent binding site of soluble guanylate cyclase [1]. Structure-activity relationship (SAR) studies demonstrate that replacing the 2-fluorobenzyl group with a generic unsubstituted benzyl group drastically reduces the sGC stimulatory activity, shifting the EC50 from the sub-micromolar to the multi-micromolar range[1].
| Evidence Dimension | Downstream sGC stimulation potency (EC50) |
| Target Compound Data | Sub-micromolar potency (e.g., Riociguat core) |
| Comparator Or Baseline | Unsubstituted benzylhydrazine derivatives (multi-micromolar potency) |
| Quantified Difference | 10- to 100-fold loss of downstream pharmacological potency without the ortho-fluorine |
| Conditions | In vitro sGC stimulation assays (NO-independent activation) |
Buyers synthesizing sGC stimulators cannot substitute this compound with cheaper non-fluorinated analogs without destroying the biological efficacy of the final API.
(2-Fluorobenzyl)hydrazine dihydrochloride is the definitive starting material for synthesizing the 1-(2-fluorobenzyl)-1H-pyrazole core of Riociguat and related pulmonary hypertension drugs[1]. Its stable salt form allows for reliable, large-scale condensation reactions with cyanopyruvates, making it the standard choice for cGMP pharmaceutical manufacturing.
In medicinal chemistry programs targeting cardiovascular and fibrotic diseases, this compound is used to systematically install the conformationally restricted 2-fluorobenzylpyrazole pharmacophore[1]. It is the preferred building block over the free base due to its ease of handling in parallel synthesis and library generation.
Beyond pharmaceuticals, the stable hydrazine dihydrochloride is utilized in agricultural chemistry to synthesize novel fluorinated pyrazoles and triazoles [1]. The ortho-fluorine atom enhances lipophilicity and metabolic stability, while the dihydrochloride form ensures reproducible batch processing during pilot-scale agrochemical development.